2,3,5-Trifluorobenzenesulphonamide (CAS: 914637-01-7): A Comprehensive Technical Guide for Drug Design and Synthesis
2,3,5-Trifluorobenzenesulphonamide (CAS: 914637-01-7): A Comprehensive Technical Guide for Drug Design and Synthesis
Executive Summary
2,3,5-Trifluorobenzenesulphonamide (CAS: 914637-01-7) has emerged as a highly privileged building block in contemporary medicinal chemistry and agrochemical development[1]. As a specialized fluorinated benzenesulfonamide, it provides a unique confluence of steric, electronic, and physicochemical properties that are highly sought after in rational drug design. This whitepaper provides an in-depth analysis of its structural rationale, synthetic methodologies, and applications in advanced therapeutics, tailored for researchers and drug development professionals.
Physicochemical Profiling & Structural Rationale
Before deploying this building block in a synthetic campaign, it is critical to understand its baseline properties and the specific advantages conferred by its substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value |
| IUPAC Name | 2,3,5-Trifluorobenzenesulfonamide |
| CAS Number | 914637-01-7 |
| Molecular Formula | C6H4F3NO2S |
| Molecular Weight | 211.16 g/mol [1] |
| Precursor CAS | 914636-99-0 (2,3,5-Trifluorobenzenesulfonyl chloride)[2] |
| Appearance | White to off-white crystalline solid |
| Intended Use | Laboratory chemicals, scientific research and development[3] |
Mechanistic Insights: The Rationale for 2,3,5-Trifluoro Substitution
In drug development, the transition from an unsubstituted benzenesulfonamide to a 2,3,5-trifluoro analog is rarely arbitrary. As an Application Scientist, one must recognize that this structural choice is rooted in three primary pharmacological enhancements:
-
pKa Modulation : The strongly electron-withdrawing nature of the three fluorine atoms exerts a profound inductive effect (-I) on the aromatic ring, which is transmitted to the sulfonamide moiety. This significantly lowers the pKa of the sulfonamide N-H protons compared to a standard benzenesulfonamide (pKa ~10). The resulting pKa shift (closer to physiological pH) enhances the moiety's capacity to act as a robust hydrogen-bond donor within target protein pockets[4].
-
Metabolic Shielding : The strategic placement of fluorine atoms at the 2, 3, and 5 positions effectively blocks primary sites of cytochrome P450-mediated aromatic oxidation, thereby increasing the half-life of the resulting drug candidate.
-
Lipophilicity and Permeability : Fluorination increases the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability without adding excessive steric bulk (fluorine acts as a bioisostere for hydrogen or hydroxyl groups).
Synthetic Methodologies: Overcoming Regioselectivity
A common pitfall in synthesizing fluorinated benzenesulfonamides is the assumption that direct chlorosulfonation of the fluorobenzene core will yield the desired isomer. For instance, direct electrophilic chlorosulfonation of 1,2,4-trifluorobenzene predominantly yields the 2,4,5-trifluorobenzenesulfonyl chloride due to the directing effects of the existing halogens[5].
To achieve the precise 2,3,5-substitution pattern reliably, the synthesis must proceed via a Sandmeyer-type reaction starting from 2,3,5-trifluoroaniline. The aniline is diazotized and subsequently treated with sulfur dioxide and copper(II) chloride to yield 2,3,5-trifluorobenzenesulfonyl chloride (CAS 914636-99-0)[2]. This sulfonyl chloride is then subjected to controlled amidation to produce the final 2,3,5-trifluorobenzenesulphonamide[6].
Figure 1: Regioselective synthesis pathway of 2,3,5-Trifluorobenzenesulphonamide.
Applications in Advanced Therapeutics
The 2,3,5-trifluorobenzenesulphonamide motif is actively utilized in several high-profile therapeutic areas:
-
TRPM8 Modulators : Sulfonamide derivatives are critical in modulating the transient receptor potential melastatin 8 (TRPM8) receptor. These modulators provide therapeutic avenues for inflammatory pain, neuropathic pain, cold allodynia, and chronic obstructive pulmonary disease (COPD)[4].
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Fluorinated phenyl rings are frequently incorporated into DPP-IV inhibitors for the treatment of Type II Diabetes, enhancing binding affinity within the S1/S2 pockets of the enzyme[7].
-
Kinase Inhibitors : The motif is employed in the synthesis of inhibitors targeting Axl and Mer receptor tyrosine kinases, which are implicated in oncology and kinase-dependent disorders[8]. Furthermore, highly fluorinated benzenesulfonamides are utilized in STAT3 inhibitor development[9].
Figure 2: Pharmacological rationale linking the structural motif to target applications.
Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Trifluorobenzenesulphonamide from Sulfonyl Chloride
Objective : High-yield conversion of 2,3,5-trifluorobenzenesulfonyl chloride to the corresponding sulfonamide. Causality & Self-Validation : The reaction between a sulfonyl chloride and ammonia is highly exothermic. Performing the reaction at 0°C prevents the competitive hydrolysis of the sulfonyl chloride to the sulfonic acid. The use of a biphasic system (THF/Aqueous NH₃) ensures the rapid dissolution of the starting material while providing a massive excess of ammonia to drive the amidation and neutralize the generated HCl.
-
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,5-trifluorobenzenesulfonyl chloride (10.0 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL).
-
Cooling : Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 15 minutes.
-
Amidation : Dropwise, add concentrated aqueous ammonia (28-30% NH₃, 10 mL, excess) over 10 minutes. Observation: A white precipitate (ammonium chloride) will begin to form immediately.
-
Validation (TLC) : After 1 hour of stirring at room temperature, monitor the reaction via TLC (Eluent: 4:1 Hexanes/Ethyl Acetate). The starting material spot (Rf ~ 0.8) should be completely consumed, replaced by a highly polar spot (Rf ~ 0.2) corresponding to the sulfonamide.
-
Workup : Concentrate the mixture under reduced pressure to remove the THF. Dilute the aqueous residue with cold distilled water (50 mL) and adjust the pH to ~4 using 1M HCl to ensure the sulfonamide is fully protonated and precipitated.
-
Isolation : Filter the white solid under vacuum, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 45°C overnight. Validate purity via LC-MS (Expected[M-H]⁻ m/z: 210.1).
Protocol 2: N-Alkylation of 2,3,5-Trifluorobenzenesulphonamide
Objective : Coupling the sulfonamide to an alkyl halide core scaffold to generate a secondary sulfonamide.
-
Deprotonation : Suspend the synthesized 2,3,5-trifluorobenzenesulphonamide (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic sulfonamide NH (pKa ~8.5) without causing nucleophilic aromatic substitution (SNAr) side reactions with the fluorinated ring.
-
Coupling : Add the target alkyl halide (1.1 eq) and heat the reaction mixture to 60°C for 4-6 hours.
-
Validation : Monitor via LC-MS. The mass shift will correspond to the addition of the alkyl group minus the halogen mass. Quench with water and extract with Ethyl Acetate.
Safety and Handling
According to standard safety data sheets, 2,3,5-Trifluorobenzenesulphonamide is intended strictly for laboratory R&D use[3].
-
Precautions : Personnel must avoid inhalation of dust or aerosols and prevent skin/eye contact. Keep containers tightly closed in a dry and well-ventilated place[3].
-
First Aid : In case of exposure, immediate flushing with copious amounts of water for at least 15 minutes is required. If swallowed, wash out the mouth with copious amounts of water and seek medical attention[3].
-
Standard PPE (nitrile gloves, safety goggles, and a certified fume hood) must be utilized during all handling and synthetic procedures.
References
-
BLD Pharm. "Product Name: 2,3,5-Trifluorobenzenesulphonamide." 1
-
Combi-Blocks, Inc. "Safety Data Sheet: 2,3,5-Trifluorobenzenesulphonamide." 3
-
Bayer Healthcare AG / Johnson & Johnson. "Sulfonamides as TRPM8 modulators." Patent WO2009012430A1. 4
-
Syrrx, Inc. "Dipeptidyl peptidase inhibitors." Patent US20050261271A1. 7
-
Justia Patents. "Compounds for the treatment of kinase-dependent disorders." 8
-
Ullmann's Encyclopedia of Industrial Chemistry. "Fluorine Compounds, Organic." 5
-
Studylib. "Organic Fluorine Compounds: Production, Properties, Applications." 6
-
Accela ChemBio. "4-Chloro-2-fluoro-5-methylbenzenesulfonyl Chloride and related precursors." 2
-
Amazon S3 / Literature. "Linker variation and structure-activity relationship analyses of carboxylic acid-based small molecule STAT3 inhibitors." 9
Sources
- 1. 914637-01-7|2,3,5-Trifluorobenzenesulphonamide|BLD Pharm [bldpharm.com]
- 2. 868755-70-8,4-Chloro-2-fluoro-5-methylbenzenesulfonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. WO2009012430A1 - Sulfonamides as trpm8 modulators - Google Patents [patents.google.com]
- 5. ugr.es [ugr.es]
- 6. studylib.net [studylib.net]
- 7. US20050261271A1 - Dipeptidyl peptidase inhibitors - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
